TAK-960 Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

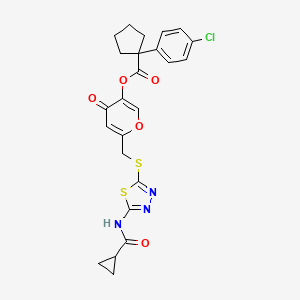

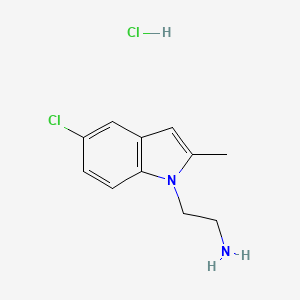

TAK-960 hydrochloride: is a potent and selective inhibitor of polo-like kinase 1 (PLK1), a serine/threonine protein kinase involved in key processes during mitosis. This compound has shown significant preclinical antitumor activity and is being investigated for its potential in cancer therapy .

Wissenschaftliche Forschungsanwendungen

TAK-960 hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the inhibition of polo-like kinase 1 and its effects on cell cycle regulation

Biology: Employed in research to understand the role of polo-like kinase 1 in mitosis and its potential as a therapeutic target

Medicine: Investigated for its antitumor activity in various cancer cell lines and animal models. .

Wirkmechanismus

Target of Action

TAK-960 hydrochloride is a potent, selective, and orally active inhibitor of Polo-like kinase 1 (PLK1) . It also shows inhibitory activities against PLK2 and PLK3 , with IC50 values of 16.9 and 50.2 nM, respectively . PLK1 is a serine/threonine protein kinase involved in key processes during mitosis .

Mode of Action

TAK-960 hydrochloride interacts with its targets by inhibiting the activity of PLK1, PLK2, and PLK3 . It is an ATP-competitive PLK1 inhibitor . This interaction results in changes in the cell cycle, particularly affecting the progression of mitosis .

Biochemical Pathways

The primary biochemical pathway affected by TAK-960 hydrochloride is the cell cycle , specifically the mitotic progression . PLK1, the main target of TAK-960 hydrochloride, is a key regulator of multiple stages of mitotic progression . By inhibiting PLK1, TAK-960 hydrochloride disrupts normal cell division, leading to cell cycle arrest .

Result of Action

The inhibition of PLK1 by TAK-960 hydrochloride leads to an accumulation of cells in the G2-M phase, indicating cell cycle arrest . This results in an aberrant polo mitosis morphology and increased phosphorylation of histone H3 . TAK-960 hydrochloride inhibits the proliferation of multiple cancer cell lines and exhibits significant efficacy against multiple tumor xenografts .

Biochemische Analyse

Biochemical Properties

TAK-960 hydrochloride interacts with PLK1, PLK2, and PLK3, exhibiting inhibitory activities with IC50 values of 0.8, 16.9, and 50.2 nM respectively . It shows more than 20-fold selectivity for PLK1 over other kinases such as FAK, MLCK, and FES .

Cellular Effects

TAK-960 hydrochloride inhibits the proliferation of multiple cancer cell lines and exhibits significant efficacy against multiple tumor xenografts . It has been shown to cause accumulation of G2-M cells, indicating cell cycle arrest .

Molecular Mechanism

TAK-960 hydrochloride exerts its effects at the molecular level by inhibiting PLK1, a key regulator of multiple stages of mitotic progression . This inhibition leads to an accumulation of G2-M cells, aberrant polo mitosis morphology, and increased phosphorylation of histone H3 .

Temporal Effects in Laboratory Settings

The anti-proliferative effects of TAK-960 hydrochloride have been observed to be sustained after the removal of the drug . This suggests that TAK-960 hydrochloride may have long-term effects on cellular function.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of TAK-960 hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps include:

- Formation of the pyrimido[4,5-b][1,4]diazepine core.

- Introduction of the cyclopentyl and difluoro groups.

- Functionalization with the methoxy and fluoro groups on the benzamide ring.

- Final conversion to the hydrochloride salt .

Industrial Production Methods: : Industrial production methods for TAK-960 hydrochloride are not extensively documented in the public domain. the synthesis likely involves optimization of the laboratory-scale procedures to ensure scalability, purity, and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions: : TAK-960 hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl and methoxy groups.

Reduction: Reduction reactions can occur at the diazepine core.

Substitution: The fluoro and methoxy groups on the benzamide ring can participate in substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions for substitution reactions often involve nucleophiles like amines or thiols

Major Products: : The major products formed from these reactions include various derivatives of TAK-960 hydrochloride with modifications at the cyclopentyl, methoxy, and fluoro groups .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Volasertib: Another polo-like kinase 1 inhibitor with similar mechanisms of action.

GSK461364: A selective inhibitor of polo-like kinase 1 with comparable antitumor activity.

BI 2536: A well-known polo-like kinase 1 inhibitor used in cancer research

Uniqueness of TAK-960 Hydrochloride

Selectivity: TAK-960 hydrochloride exhibits greater than 20-fold selectivity for polo-like kinase 1 over other kinases, making it highly specific

Oral Bioavailability: The compound is orally bioavailable, which is advantageous for clinical applications.

Efficacy in Multidrug-Resistant Cell Lines: TAK-960 hydrochloride has shown activity in cell lines that express multidrug-resistant protein 1, highlighting its potential in overcoming drug resistance.

Eigenschaften

IUPAC Name |

4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34F3N7O3.ClH/c1-35-10-8-16(9-11-35)32-24(38)18-12-22(40-3)20(13-19(18)28)33-26-31-14-21-23(34-26)37(17-6-4-5-7-17)15-27(29,30)25(39)36(21)2;/h12-14,16-17H,4-11,15H2,1-3H3,(H,32,38)(H,31,33,34);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBHDFGFNVMONB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2F)NC3=NC=C4C(=N3)N(CC(C(=O)N4C)(F)F)C5CCCC5)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35ClF3N7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-((tert-Butoxycarbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2499522.png)

![Methyl (E)-4-[(3R)-3-(cyclopropylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-4-oxobut-2-enoate](/img/structure/B2499526.png)

![ethyl 1-(5-{[(E)-2-(2,4-dichlorobenzoyl)hydrazono]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate](/img/structure/B2499527.png)

![5-bromo-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2499528.png)

![2-((4-fluorophenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2499531.png)

![3-[2-(4-Ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine](/img/structure/B2499534.png)

![N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2-methylpropyl)ethanediamide](/img/structure/B2499536.png)

![4-[4-[(4-Propan-2-ylmorpholin-2-yl)methyl]piperazine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2499540.png)